molecular formula C3H4BF3KN B1390885 Potassium 2-cyanoethyltrifluoroborate CAS No. 1159919-79-5

Potassium 2-cyanoethyltrifluoroborate

Cat. No. B1390885
CAS RN: 1159919-79-5
M. Wt: 160.98 g/mol
InChI Key: BDMPUNWNWFAAPE-UHFFFAOYSA-N
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Description

Potassium 2-cyanoethyltrifluoroborate is a chemical compound with the CAS Number: 1159919-79-5 and a molecular weight of 160.98 . Its IUPAC name is potassium (2-cyanoethyl) (trifluoro)borate (1-) . It is used as a reagent in organic synthesis and can be used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.


Molecular Structure Analysis

The InChI code for Potassium 2-cyanoethyltrifluoroborate is 1S/C3H4BF3N.K/c5-4(6,7)2-1-3-8;/h1-2H2;/q-1;+1 . The exact molecular structure of this compound is not provided in the search results.


Physical And Chemical Properties Analysis

Potassium 2-cyanoethyltrifluoroborate has a molecular weight of 160.98 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including potassium 2-cyanoethyltrifluoroborate, are utilized in various cross-coupling reactions. These compounds are used to create biphenyls and other aromatic compounds through reactions with aryl and heteroaryl chlorides. They offer the advantage of phosphine-free conditions, making them useful in organic synthesis (Alacid & Nájera, 2008).

Ionic Liquids and Electrochemical Devices

Potassium 2-cyanoethyltrifluoroborate derivatives are key in forming ionic liquids, which have applications in electrochemical devices like dye-sensitised solar cells (DSSCs). These liquids exhibit low viscosities and high conductivities, making them suitable for such applications (Landmann et al., 2018).

Storage and Handling Advantages

These compounds are also noted for their stability in air and moisture, making them particularly valuable in combinatorial chemistry. Their ease of storage and handling opens up practical applications in various chemical synthesis processes (Molander et al., 2002).

CO2 Separation Performance

In the field of environmental technology, potassium 2-cyanoethyltrifluoroborate-related compounds have been used to improve CO2 separation performance in membrane technology. This application is critical for addressing environmental challenges related to CO2 emissions (Lee & Kang, 2021).

Chemical Sensor Development

These compounds are also instrumental in developing chemical sensors. For instance, potassium 2-cyanoethyltrifluoroborate derivatives are used to create highly selective fluorescent sensors for potassium ion detection, with potential applications in biomedical research and diagnostics (Zhou et al., 2011).

Mechanism of Action

Target of Action

Potassium 2-Cyanoethyltrifluoroborate (KBEtCN) is a versatile reagent used in organic synthesis . Its primary targets are organic molecules that it interacts with during various chemical reactions .

Mode of Action

KBEtCN possesses a unique structure containing several functional groups. The trifluoroborate anion (BF3) acts as a Lewis acid due to the empty p-orbital on boron. The 2-Cyanoethyl group (CH2CH2CN) contains a cyano group (C≡N) and an ethyl group (CH2CH3). The cyano group can participate in various reactions due to its electron-withdrawing nature.

Biochemical Pathways

KBEtCN is primarily used as a precursor for the introduction of the cyanoethyl group into organic molecules. Some key reactions involving KBEtCN include:

Pharmacokinetics

Its stability to air and moisture makes it an easy reagent to handle .

Result of Action

The result of KBEtCN’s action is the formation of new organic compounds through the introduction of the cyanoethyl group. This can lead to the synthesis of a wide range of organic compounds with diverse properties .

Action Environment

The action of KBEtCN is influenced by the reaction conditions, including temperature, pH, and the presence of catalysts . Its stability to air and moisture allows it to be used in a variety of environments .

properties

IUPAC Name

potassium;2-cyanoethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BF3N.K/c5-4(6,7)2-1-3-8;/h1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMPUNWNWFAAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-cyanoethyltrifluoroborate

CAS RN

1159919-79-5
Record name potassium (2-cyanoethyl)trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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